Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a triazolopyrimidine derivative characterized by a chloro substituent at position 7, an ethyl group at position 5, and a methyl ester at position 2. Its molecular formula is C₉H₉ClN₄O₂, with a calculated molecular weight of 240.65 g/mol. This compound is synthesized via cyclocondensation and chlorination steps, as described for analogous triazolopyrimidines . It is available at >98% purity and serves as a key intermediate in medicinal and agrochemical research .
Properties
IUPAC Name |
methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2/c1-3-5-4-6(10)14-9(11-5)12-7(13-14)8(15)16-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPGGGAPYWZFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926242-89-9 | |
| Record name | methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent like dimethyl sulfoxide (DMSO) are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolo-pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the primary applications of methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is its role as an antitumor agent. Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For example, a study showed that certain synthesized derivatives displayed IC50 values as low as 12.3 μM against Bel-7402 cells and 6.1 μM against HT-1080 cells, indicating strong antitumor potential .
Mechanism of Action
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The triazolo ring structure is believed to interact with DNA or RNA synthesis pathways, ultimately leading to apoptosis in cancer cells.
Agricultural Applications
Pesticidal Properties
This compound has also been investigated for its pesticidal properties. Compounds within this class have shown efficacy against various pests and pathogens affecting crops. The structural features of triazolo-pyrimidines contribute to their ability to disrupt metabolic processes in target organisms.
Case Study: Efficacy Against Fungal Pathogens
A study focusing on the antifungal activity of triazolo-pyrimidine derivatives revealed that certain compounds were effective against common agricultural fungal pathogens such as Fusarium and Botrytis. These findings suggest potential for developing new fungicides based on the triazolo-pyrimidine scaffold .
Synthesis and Structural Variants
Synthesis Techniques
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the ethyl group through alkylation techniques.
- Carboxylation to yield the final product.
Table: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Hydrazine derivatives + Pyrimidine | 70 |
| 2 | Alkylation | Ethyl bromide + Triazole intermediate | 85 |
| 3 | Carboxylation | Carbon dioxide + Alkylated triazole | 75 |
Mechanism of Action
The mechanism of action of Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum chaperone, BIP, and apoptosis marker cleaved caspase-3.
NF-kB Pathway: It inhibits the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection.
Molecular Docking: Studies have shown favorable interactions with active residues of ATF4 and NF-kB proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical properties of triazolopyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position : Shifting the ester from position 2 (target compound) to 6 (Ethyl 5,7-dimethyl analog) alters electronic properties and steric hindrance, impacting reactivity .
- Functional Groups : Replacement of the ester with amines (e.g., 7-Chloro-2-ethyl-5-methyl analog) reduces molecular weight and polarity, favoring applications as biochemical building blocks .
Medicinal Chemistry
- Antimicrobial and Anticancer Agents : Triazolopyrimidines with aryl or heteroaryl substituents (e.g., chlorophenyl, thiophenmethyl) show enhanced binding to biological targets, as seen in Plasmodium falciparum inhibitors .
- Electrochemical Properties : Methyl esters (e.g., target compound) may serve as precursors for derivatives with redox-active moieties, useful in drug design .
Agrochemicals
- Herbicidal Activity : Triazolopyrimidine sulfonamides with substituents like methyl or ethyl at position 5 exhibit herbicidal activity by inhibiting acetolactate synthase (ALS) . The ethyl group in the target compound may enhance soil persistence compared to methyl analogs.
Biological Activity
Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the triazolopyrimidine class and has the following molecular characteristics:
- IUPAC Name : this compound
- CAS Number : 24415-66-5
- Molecular Formula : C8H10ClN4O2
- Molecular Weight : 218.64 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities including:
- Antimicrobial Activity : Studies have shown that compounds in the triazolopyrimidine family possess significant antibacterial and antifungal properties. For instance, certain derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. For example, it has been reported to exhibit cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity .
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act by inhibiting specific enzymes involved in cellular processes. For example, some studies suggest that it can inhibit protein kinases relevant to cancer progression .
- DNA Interaction : Its structural similarity to nucleobases allows it to interact with DNA and RNA synthesis pathways, potentially disrupting replication in cancer cells .
- Modulation of Receptor Activity : The compound may also function as a modulator for certain receptors in the central nervous system (CNS), influencing neurotransmitter pathways .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of triazolopyrimidines:
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | Candida albicans | 64 µg/mL |
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 15.3 |
| B | HepG2 | 22.0 |
| C | A549 | 18.5 |
Q & A
Basic: What are the common synthetic routes for Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate?
The synthesis of triazolopyrimidine derivatives like this compound typically involves multi-step condensation reactions . A widely used method includes:
- Step 1 : Reacting 5-amino-1,2,4-triazole derivatives with ethyl acetoacetate or similar β-keto esters under acidic conditions to form the pyrimidine ring .
- Step 2 : Introducing substituents (e.g., chloro and ethyl groups) via halogenation or alkylation. For example, phosphorus oxychloride (POCl₃) is often employed for chlorination at the 7-position .
- Step 3 : Esterification at the 2-position using methyl chloroformate or methanol under reflux .
Key considerations : Purity is ensured through column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) and recrystallization (e.g., cyclohexane/CH₂Cl₂ mixtures) .
Advanced: How can reaction conditions be optimized to minimize byproducts in triazolopyrimidine synthesis?
Advanced optimization involves:
- Catalyst screening : APTS (3-aminopropyltriethoxysilane) in ethanol improves yield in one-pot syntheses by enhancing cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution for chloro-group retention, while ethanol or dioxane aids in ring closure .
- Temperature control : Reflux conditions (80–120°C) balance reaction speed and side-product formation. For example, POCl₃-mediated chlorination requires strict temperature control to avoid over-chlorination .
- In-line monitoring : Techniques like HPLC-MS track intermediates and byproducts (e.g., di- or tri-substituted analogs) .
Basic: What spectroscopic methods are used to characterize this compound?
Core techniques include:
- NMR spectroscopy :
- IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and 1550–1600 cm⁻¹ (triazole ring) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 254.67 for C₁₀H₁₁ClN₄O₂) validate the molecular formula .
Advanced: How can X-ray crystallography resolve structural ambiguities in triazolopyrimidine derivatives?
X-ray crystallography provides:
- Bond length/angle analysis : Confirms planarity of the triazole ring (e.g., N–N bond lengths ~1.31 Å) and dihedral angles between substituents (e.g., 83.94° between phenyl and triazolopyrimidine planes) .
- Hydrogen bonding networks : Identifies intermolecular interactions (e.g., N–H···N bonds) influencing crystal packing and stability .
- Conformational analysis : Envelope conformations in dihydropyrimidine rings (Q = 0.099 Å) are quantified via Cremer-Pople puckering parameters .
Basic: What biological activities are reported for triazolopyrimidine analogs?
Related compounds exhibit:
- Enzyme inhibition : COX-2 selectivity (IC₅₀ < 1 µM) and HMG-CoA reductase inhibition .
- Receptor modulation : Peripheral benzodiazepine receptor ligands and CRF1 antagonists .
- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria .
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
SAR strategies include:
- Substituent variation :
- Electron-withdrawing groups (e.g., Cl, CF₃) at the 7-position enhance metabolic stability .
- Hydrophobic substituents (e.g., ethyl, phenyl) improve membrane permeability .
- Bioisosteric replacement : Replacing ester groups with amides (e.g., 6-carboxamide analogs) increases solubility .
- Docking studies : Molecular modeling predicts interactions with targets (e.g., MDM2-p53 protein interface) .
Basic: How are purity and stability assessed during storage?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation products .
- Accelerated stability testing : Samples stored at 40°C/75% RH for 6 months show <2% decomposition when protected from light .
Advanced: How to reconcile conflicting bioactivity data across studies?
Strategies include:
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
- Physicochemical profiling : LogP and pKa measurements explain solubility-driven differences in potency .
- Target validation : Use CRISPR knockouts or siRNA to confirm on-target effects .
Basic: What computational tools predict the physicochemical properties of this compound?
- Software :
- ChemAxon : Calculates logP (~2.1), PSA (~75 Ų), and solubility (~0.1 mg/mL) .
- Density functional theory (DFT) : Optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) .
Advanced: How can green chemistry principles improve synthesis scalability?
- Solvent-free reactions : Mechanochemical grinding reduces waste in cyclization steps .
- Flow chemistry : Continuous reactors enhance heat/mass transfer for chlorination and esterification .
- Catalyst recycling : Immobilized APTS on silica nanoparticles achieves >90% recovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
